molecular formula C22H19N3O2 B11308064 3-Methyl-7-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3-Methyl-7-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11308064
M. Wt: 357.4 g/mol
InChI Key: VLQXBHYDFCEKEJ-UHFFFAOYSA-N
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Description

3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the family of oxazoloquinolines This compound is characterized by its unique structure, which includes a fused oxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide or nitrile under basic conditions.

    Formation of the Quinoline Ring: The quinoline ring is then constructed through a Friedländer condensation reaction, which involves the reaction of an aniline derivative with a carbonyl compound in the presence of a strong acid catalyst.

    Introduction of Substituents: The methyl, phenyl, and pyridine substituents are introduced through various substitution reactions, such as alkylation, arylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted oxazoloquinolines.

Scientific Research Applications

3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinolines: These compounds share a similar fused ring system but differ in the presence of a pyrazole ring instead of an oxazole ring.

    Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole ring system, similar to the oxazoloquinoline structure.

    Indole Derivatives: Indole derivatives have a similar heterocyclic structure but with an indole ring instead of an oxazole or quinoline ring.

Uniqueness

3-METHYL-7-PHENYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific combination of an oxazole and quinoline ring system, along with the presence of a pyridine ring and various substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-methyl-7-phenyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H19N3O2/c1-13-19-20(15-8-5-9-23-12-15)21-17(24-22(19)27-25-13)10-16(11-18(21)26)14-6-3-2-4-7-14/h2-9,12,16,20,24H,10-11H2,1H3

InChI Key

VLQXBHYDFCEKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CN=CC=C5

Origin of Product

United States

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